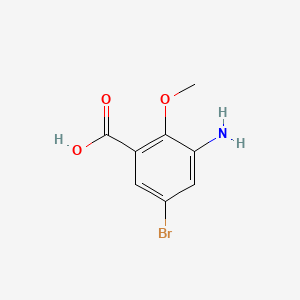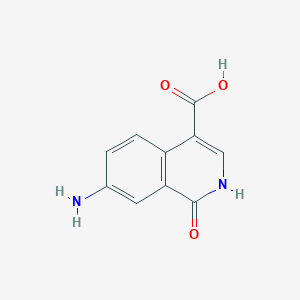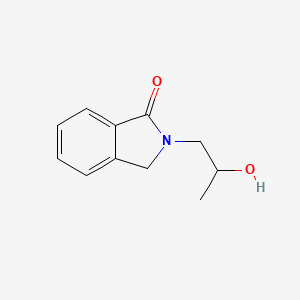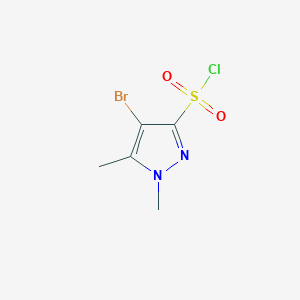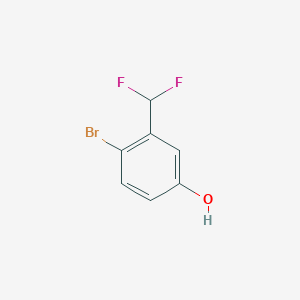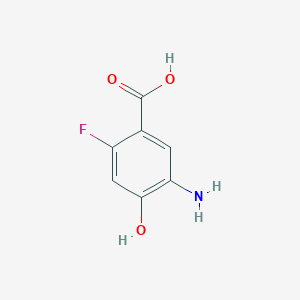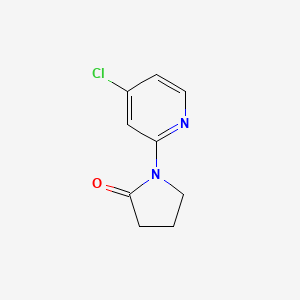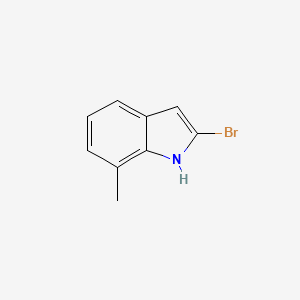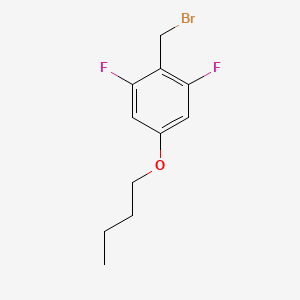
4-丁氧基-2,6-二氟苄溴化物
描述
科学研究应用
抗氧化活性分析
关于抗氧化剂的研究,如Munteanu和Apetrei(2021)所述,强调通过ORAC、HORAC、TRAP、TOSC、CUPRAC和FRAP等各种测定来分析抗氧化活性的重要性。这些基于氢原子转移和电子转移的方法可以用来评估有机化合物的抗氧化潜力,包括4-丁氧基-2,6-二氟苄溴化物,如果相关的话。这项研究突出了分光光度法在评估抗氧化反应动力学方面的重要性,这可能对确定包含4-丁氧基-2,6-二氟苄溴化物等各种样品的抗氧化能力至关重要(Munteanu & Apetrei, 2021)。
溴化合物及其环境影响
关于溴化阻燃剂(BFRs)及其副产品,如多溴二苯并对二噁英(PBDDs)和二苯并呋喃(PBDFs),的研究提供了有关溴化有机化合物的环境持久性和潜在毒理学的见解。Birnbaum、Staskal和Diliberto(2003)等人的研究调查了这些化合物的毒性特征,这些化合物与氯化类似物具有结构相似性和潜在的毒性效应。这项研究可能有助于评估相关化合物的环境和健康风险,包括4-丁氧基-2,6-二氟苄溴化物,特别是考虑到其溴化结构(Birnbaum, Staskal, & Diliberto, 2003)。
分析化学和合成应用
刘和Mabury(2020)审查了合成酚类抗氧化剂及其在环境中的存在、命运、人类暴露和毒性,展示了与合成有机化合物相关的分析方法和潜在关注点。这项研究强调了分析合成化合物的环境行为和毒性的重要性,可能包括4-丁氧基-2,6-二氟苄溴化物,以了解它们对人类健康和环境的影响(Liu & Mabury, 2020)。
安全和危害
4-Butoxy-2,6-difluorobenzyl bromide is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
作用机制
Target of Action
It’s known that benzylic bromides, such as this compound, often target carbon atoms in organic molecules, particularly at the benzylic position .
Mode of Action
4-Butoxy-2,6-difluorobenzyl bromide likely interacts with its targets through nucleophilic substitution reactions. In these reactions, a nucleophile (a molecule or ion that donates an electron pair) attacks the carbon atom attached to the bromine atom, leading to the replacement of the bromine atom . This process can occur via two main pathways: SN1 or SN2, depending on the nature of the substrate .
Result of Action
The compound’s ability to participate in nucleophilic substitution reactions suggests it could potentially modify organic molecules, leading to changes in their structure and function .
生化分析
Biochemical Properties
4-Butoxy-2,6-difluorobenzyl bromide plays a significant role in biochemical reactions, particularly in the alkylation of quinazoline-2-thioxo-4-one and the synthesis of 1,3,5-triazine-2,4,6-triones . It has been used in the preparation of new classes of inhibitors for bovine viral diarrhea virus, serving as a surrogate virus for hepatitis C . The compound interacts with various enzymes and proteins, facilitating nucleophilic substitution and free radical bromination reactions . These interactions are crucial for its biochemical activity and potential therapeutic applications.
Cellular Effects
4-Butoxy-2,6-difluorobenzyl bromide influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of enzyme activity and alteration of metabolic flux . These effects are essential for understanding its potential therapeutic applications and toxicity.
Molecular Mechanism
The molecular mechanism of 4-Butoxy-2,6-difluorobenzyl bromide involves its interaction with biomolecules through nucleophilic substitution and free radical bromination . The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. These interactions result in changes in gene expression and cellular function, contributing to its biochemical activity and potential therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Butoxy-2,6-difluorobenzyl bromide change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound’s activity can vary depending on its stability and degradation rate . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 4-Butoxy-2,6-difluorobenzyl bromide vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with specific dosages required to achieve desired therapeutic outcomes . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization for safe and effective use.
Metabolic Pathways
4-Butoxy-2,6-difluorobenzyl bromide is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s biochemical activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-Butoxy-2,6-difluorobenzyl bromide within cells and tissues involve specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its activity and function.
Subcellular Localization
4-Butoxy-2,6-difluorobenzyl bromide’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors are essential for understanding the compound’s activity and function at the subcellular level.
属性
IUPAC Name |
2-(bromomethyl)-5-butoxy-1,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2O/c1-2-3-4-15-8-5-10(13)9(7-12)11(14)6-8/h5-6H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQBMPQTIHRCMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C(=C1)F)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601240740 | |
| Record name | Benzene, 2-(bromomethyl)-5-butoxy-1,3-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601240740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373921-06-2 | |
| Record name | Benzene, 2-(bromomethyl)-5-butoxy-1,3-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373921-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-(bromomethyl)-5-butoxy-1,3-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601240740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



